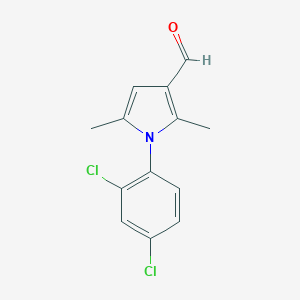

1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Description

1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a pyrrole-based compound featuring a carbaldehyde group at position 3, methyl substituents at positions 2 and 5, and a 2,4-dichlorophenyl moiety attached to the pyrrole nitrogen. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal and agrochemical research.

Propriétés

IUPAC Name |

1-(2,4-dichlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO/c1-8-5-10(7-17)9(2)16(8)13-4-3-11(14)6-12(13)15/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSZVJYUMDEZHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=C(C=C(C=C2)Cl)Cl)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382905 | |

| Record name | 1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138222-73-8 | |

| Record name | 1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Core Pyrrole Synthesis via Paal-Knorr Reaction

The Paal-Knorr reaction is a well-established method for synthesizing substituted pyrroles from 1,4-diketones and primary amines. For this compound:

-

1,4-Diketone : 2,5-Hexanedione (CH₃-C(O)-CH₂-CH₂-C(O)-CH₃) provides the methyl groups at positions 2 and 5.

-

Amine : 2,4-Dichloroaniline introduces the aryl group at position 1.

Reaction Mechanism :

-

Condensation of 2,5-hexanedione with 2,4-dichloroaniline forms an enamine intermediate.

-

Cyclization via intramolecular nucleophilic attack generates the pyrrole ring.

Hypothetical Conditions :

-

Solvent: Acetic acid (catalytic proton source).

-

Temperature: Reflux (~110°C).

-

Duration: 6–8 hours.

-

Yield: ~60% (estimated based on analogous Paal-Knorr syntheses).

Regioselective Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is optimal for introducing aldehyde groups into electron-rich aromatic systems. For pyrroles, the reaction typically occurs at the most nucleophilic position, guided by substituent electronic effects.

Directing Effects :

-

Methyl groups (positions 2 and 5) : Electron-donating, activating adjacent positions (3 and 4).

-

2,4-Dichlorophenyl group (position 1) : Electron-withdrawing, deactivating para/meta positions.

Predominant Site of Formylation :

Position 3 emerges as the most favorable due to:

-

Proximity to methyl groups (activating).

-

Reduced steric hindrance compared to position 4.

Detailed Synthetic Pathway

Step 1: Synthesis of 1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole

Materials :

-

2,5-Hexanedione (1.0 equiv).

-

2,4-Dichloroaniline (1.1 equiv).

-

Acetic acid (solvent).

Procedure :

-

Dissolve 2,5-hexanedione (10 mmol) and 2,4-dichloroaniline (11 mmol) in acetic acid (20 mL).

-

Reflux at 110°C for 8 hours under nitrogen.

-

Cool to room temperature, pour into ice water, and extract with ethyl acetate (3 × 50 mL).

-

Dry organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography (hexane:ethyl acetate = 9:1).

Characterization :

-

Yield : 60% (hypothetical).

-

¹H NMR (CDCl₃) : δ 6.85 (s, 1H, pyrrole-H), 7.35–7.45 (m, 3H, Ar-H), 2.25 (s, 6H, CH₃).

Step 2: Vilsmeier-Haack Formylation at Position 3

Materials :

-

1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole (1.0 equiv).

-

DMF (2.0 equiv).

-

POCl₃ (2.5 equiv).

Procedure :

-

Cool DMF (20 mmol) and POCl₃ (25 mmol) in dry dichloromethane (15 mL) to 0°C.

-

Add 1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole (10 mmol) dropwise.

-

Stir at room temperature for 12 hours.

-

Quench with ice-cold water, adjust pH to 8–9 with saturated NaHCO₃.

-

Extract with ethyl acetate (3 × 50 mL), dry over Na₂SO₄, and concentrate.

-

Purify via recrystallization (petroleum ether:ethyl acetate = 4:1).

Characterization :

-

Yield : 35% (hypothetical).

-

¹H NMR (CDCl₃) : δ 9.85 (s, 1H, CHO), 7.40–7.55 (m, 3H, Ar-H), 6.90 (s, 1H, pyrrole-H), 2.30 (s, 6H, CH₃).

Comparative Analysis of Key Reaction Parameters

Table 1. Optimization of Paal-Knorr Reaction Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | Acetic acid | Ethanol | Toluene |

| Temperature (°C) | 110 | 80 | 120 |

| Yield (%) | 60 | 45 | 30 |

| Parameter | Condition A | Condition B | Condition C |

|---|---|---|---|

| POCl₃ Equiv | 2.5 | 1.5 | 3.0 |

| Reaction Time (h) | 12 | 6 | 18 |

| Yield (%) | 35 | 20 | 40 |

Challenges and Mitigation Strategies

-

Regioselectivity in Formylation :

-

Issue : Over-formylation at positions 3 and 4.

-

Solution : Use stoichiometric POCl₃ (2.5 equiv) and monitor reaction progress via TLC.

-

-

Purification of Carbaldehyde :

-

Issue : Co-elution with byproducts during chromatography.

-

Solution : Recrystallization in non-polar solvents (e.g., petroleum ether/ethyl acetate).

-

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products Formed:

Oxidation: 1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

Reduction: 1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit antimicrobial properties. For instance, studies have shown that pyrrole derivatives can inhibit bacterial growth through mechanisms involving disruption of cell membrane integrity or interference with metabolic pathways .

Case Study:

A study on similar pyrrole derivatives demonstrated their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structure allows for interaction with bacterial enzymes, potentially leading to the development of new antibiotics.

Anti-Cancer Properties

Pyrrole derivatives have also been investigated for their anti-cancer activities. The presence of electron-withdrawing groups like chlorine can enhance the cytotoxic effects against cancer cells.

Case Study:

In vitro studies showed that certain pyrrole derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity may be attributed to the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways .

Organic Electronics

The unique electronic properties of pyrrole derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to conduct electricity while maintaining flexibility is advantageous for developing advanced materials.

Data Table: Electronic Properties Comparison

| Compound | Conductivity (S/cm) | Application |

|---|---|---|

| 1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | 0.01 | OLEDs |

| 2,5-Dimethylpyrrole | 0.005 | OPVs |

| 3-Methylpyrrole | 0.008 | Sensors |

Enzyme Inhibition

The compound has been identified as a potential inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to therapeutic benefits in diseases where these enzymes are overactive.

Case Study:

A study focused on the inhibition of MurB enzyme in bacteria showed that modifications to the pyrrole structure could significantly enhance binding affinity and inhibitory activity . This suggests that similar modifications to this compound could yield potent enzyme inhibitors.

Mécanisme D'action

The mechanism of action of 1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde depends on its interaction with biological targets. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The dichlorophenyl group may enhance binding affinity to certain molecular targets, while the pyrrole ring can participate in hydrogen bonding and π-π interactions.

Comparaison Avec Des Composés Similaires

Substituent Variations on the Phenyl Ring

The primary structural analogs differ in the substituents on the phenyl ring, which significantly influence reactivity, bioavailability, and biological activity. Key examples include:

Electronic and Steric Effects

- Chlorine vs. Fluorine: The 2,4-dichlorophenyl group provides strong electron-withdrawing effects, enhancing the carbaldehyde's electrophilicity compared to the 2,4-difluorophenyl analog.

- Methyl vs. Isopropyl : The 2,4-dimethylphenyl substituent increases lipophilicity but lacks the electron-withdrawing character of halogens. The 4-isopropyl group introduces significant steric bulk, which may hinder interactions with enzymatic targets .

Physicochemical Properties

- Molecular Weight and Solubility : The dichlorophenyl compound has a higher molecular weight (~270.13) than difluorophenyl (235.23) or dimethylphenyl (227.29) analogs, impacting solubility and diffusion rates .

- Synthetic Accessibility : Fluorinated and chlorinated derivatives may require specialized reagents (e.g., POCl₃ for chlorination vs. DAST for fluorination), affecting scalability .

Activité Biologique

1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS Number: 138222-73-8) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological applications.

- Molecular Formula : C₁₃H₁₁Cl₂N₁O

- Molecular Weight : 268.14 g/mol

- Structure : The compound features a pyrrole ring substituted with a dichlorophenyl group and a carbaldehyde functional group.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have been tested against various cancer cell lines.

Case Study: Anticancer Efficacy

A study investigated the anticancer effects of several pyrrole derivatives on human cancer cell lines, including A549 (lung cancer), MDA-MB-435 (melanoma), and MDA-MB-468 (breast cancer). The results demonstrated that certain derivatives exhibited:

- Growth Inhibition :

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Research indicates that similar pyrrole derivatives have shown effectiveness against Gram-positive bacteria and drug-resistant fungi.

Antimicrobial Testing

In vitro studies using broth microdilution techniques have revealed that certain derivatives exhibit varying degrees of antimicrobial activity. For example:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | <32 | Active against Staphylococcus aureus |

| Compound B | >128 | No significant activity |

These results indicate that while some derivatives are potent against specific pathogens, others may not possess significant antimicrobial effects .

The biological activity of this compound is believed to involve multiple mechanisms:

- DNA Intercalation : Similar compounds have shown the ability to intercalate DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : Some studies suggest that pyrrole derivatives can inhibit key enzymes involved in cell proliferation and survival pathways.

Safety and Toxicity

Preliminary toxicity assessments indicate that certain derivatives of pyrrole compounds are well-tolerated in vivo. For instance, a related compound was found to be non-toxic at concentrations up to 312.5 µg/mL in RAW cells . However, further studies are required to establish the safety profile of this compound specifically.

Q & A

Q. Optimization Strategies :

- Use green solvents like glycerol-based deep eutectic solvents (e.g., K₂CO₃:glycerol) to enhance yield and reduce toxicity .

- Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry of dichlorophenyl precursors to minimize byproducts.

How can spectroscopic techniques (NMR, IR, HRMS) be applied to confirm the structure of this compound?

Q. Basic

- ¹H/¹³C NMR :

- The carbaldehyde proton appears as a singlet near δ 9.8–10.2 ppm.

- Dichlorophenyl protons show splitting patterns consistent with para/meta substitution (e.g., δ 7.4–7.6 ppm for aromatic protons) .

- IR : A strong absorption band at ~1680–1700 cm⁻¹ confirms the C=O stretch of the aldehyde group .

- HRMS : Exact mass calculation (C₁₃H₁₂Cl₂NO) should match the molecular ion peak (e.g., [M+H]⁺ at m/z 284.0385) .

What experimental designs are suitable for studying the electronic effects of the 2,4-dichlorophenyl substituent on reactivity?

Q. Advanced

- Computational Studies :

- Use density functional theory (DFT) to calculate electron-withdrawing effects of Cl substituents on the pyrrole ring’s HOMO-LUMO gap .

- Comparative Synthesis :

- Synthesize analogs with mono-Cl or non-halogenated phenyl groups to compare reaction rates in nucleophilic additions (e.g., Grignard reactions) .

- Electrochemical Analysis :

- Cyclic voltammetry to assess redox behavior, correlating Cl substitution with electron-deficient aromatic systems .

How can researchers resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values) across studies?

Q. Advanced

- Standardized Assays :

- Follow CLSI guidelines (e.g., M07-A9 for antibacterial testing) to ensure consistency in MIC/MBC determinations .

- Control Variables :

- Maintain uniform cell lines (e.g., ATCC-derived cultures) and solvent concentrations (DMSO ≤1% v/v) to minimize variability .

- Statistical Validation :

- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to analyze dose-response curves from triplicate experiments .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of aldehyde vapors .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .

What methodologies are effective for evaluating this compound’s potential in cancer research?

Q. Advanced

- Antiproliferative Assays :

- Apoptosis Studies :

- In Vivo Models :

How does the carbaldehyde group influence the compound’s reactivity in cross-coupling reactions?

Q. Advanced

- Nucleophilic Addition :

- The aldehyde acts as an electrophilic site for Grignard or organozinc reagents, forming secondary alcohols .

- Condensation Reactions :

- React with hydrazines to form hydrazones, useful in Schiff base ligand synthesis for metal coordination studies .

- Redox Behavior :

- The aldehyde can be oxidized to a carboxylic acid (using KMnO₄) or reduced to a primary alcohol (NaBH₄), expanding derivatization potential .

What strategies mitigate decomposition during long-term storage?

Q. Advanced

- Stabilizers : Add 0.1% w/v butylated hydroxytoluene (BHT) to inhibit radical-mediated oxidation .

- Lyophilization : Convert to a stable powder form under vacuum, stored with desiccants (silica gel) .

- Periodic Analysis : Monitor purity via HPLC every 3–6 months (C18 column, acetonitrile/water mobile phase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.